molecular formula C15H16N4 B11702141 Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine

Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine

Cat. No.: B11702141
M. Wt: 252.31 g/mol
InChI Key: HZRVJAPLYVNCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzotriazole moiety linked to an ethyl-substituted phenyl group through a methylamine bridge. The presence of the benzotriazole ring imparts significant stability and reactivity to the compound, making it a valuable subject of study in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine typically involves the reaction of benzotriazole with an appropriate benzyl halide derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions usually include refluxing the reactants in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzotriazole moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Benzotriazol derivatives, including Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine, have shown significant antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, a study reported that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .

Compound NameMIC (µM)Target Organism
This compound1.27Staphylococcus aureus
2-bromoaniline derivative2.60E. coli
Benzimidazole derivative5.85HCT116 (cancer cell line)

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Research indicates that it can inhibit the growth of colorectal carcinoma cells (HCT116) with IC50 values lower than those of traditional chemotherapeutics like 5-fluorouracil (5-FU) . The mechanism involves interaction with specific cellular targets, modulating pathways critical for cancer cell survival.

UV Stabilizers

Benzotriazole compounds are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent material degradation. The incorporation of this compound into polymer formulations enhances the longevity and performance of materials exposed to sunlight .

Corrosion Inhibitors

In the field of materials science, this compound has also been investigated as a potential corrosion inhibitor for metals. Its ability to form protective films on metal surfaces helps reduce corrosion rates in various environments, making it valuable in industrial applications.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of several benzotriazole derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against clinical strains of Staphylococcus aureus, with MIC values demonstrating its potential as a therapeutic agent .

Study 2: Anticancer Activity Assessment

Another study focused on the synthesis of benzotriazole derivatives for anticancer applications highlighted the effectiveness of this compound against HCT116 cells. The findings suggested that the compound could serve as a lead candidate for further development in cancer therapy due to its potent inhibitory effects on cell proliferation .

Mechanism of Action

The mechanism of action of Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, enzymes, and other biomolecules, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, influencing its reactivity and stability in different environments.

Comparison with Similar Compounds

  • Benzotriazol-1-ylmethyl-(2-methyl-phenyl)-amine
  • Benzotriazol-1-ylmethyl-(2-propyl-phenyl)-amine
  • Benzotriazol-1-ylmethyl-(2-butyl-phenyl)-amine

Comparison: Compared to its similar compounds, Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine is unique due to the presence of the ethyl group, which imparts distinct steric and electronic properties

Biological Activity

Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, biological activities, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be represented by the IUPAC name N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide. Its structure features a benzotriazole moiety linked to an amine functional group, which contributes to its unique chemical properties and reactivity.

This compound exhibits biological activity primarily through interactions with various enzymes and receptors. The compound's mechanism typically involves:

  • Hydrogen Bonding : Facilitating interactions with target molecules.
  • Hydrophobic Interactions : Enhancing binding affinity with lipid membranes or hydrophobic pockets in proteins.

Biological Activities

The compound demonstrates a wide range of biological activities, as summarized below:

Activity Type Description
Antimicrobial Exhibits antibacterial, antifungal, and antiviral properties. Various derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Some derivatives have demonstrated cytotoxic effects on cancer cell lines, inducing apoptosis through mechanisms involving reactive oxygen species (ROS) generation .
Anti-inflammatory Research indicates potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Antiparasitic Certain derivatives have shown activity against protozoan parasites like Trypanosoma cruzi, with dose-dependent growth inhibition observed .

Case Studies and Research Findings

  • Antimicrobial Activity : A study reported that benzotriazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
  • Antiviral Activity : In vitro evaluations of benzotriazole derivatives indicated promising antiviral activities. One study highlighted that specific substitutions on the amine group enhanced antiviral efficacy against enteroviruses, with effective concentrations as low as 9 μM .
  • Cytotoxicity in Cancer Cells : Research involving the synthesis of new benzotriazole derivatives showed that certain compounds effectively induced apoptosis in human melanoma cells through ROS-mediated pathways .

Antimicrobial Activity of Benzotriazole Derivatives

Year Derivative Activity Reference
19925,6-dimethyl-1H-benzotriazoleAntiprotozoal
20145-halogenomethylsulfonyl-benzotriazolesAntibacterial (MRSA)
2023N-benzenesulfonylbenzotriazoleAntiparasitic (T. cruzi)

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-ethylaniline

InChI

InChI=1S/C15H16N4/c1-2-12-7-3-4-8-13(12)16-11-19-15-10-6-5-9-14(15)17-18-19/h3-10,16H,2,11H2,1H3

InChI Key

HZRVJAPLYVNCMK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NCN2C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.